2-Amino-2-(2,6-difluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,6-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,6-difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,6-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted amino alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2,6-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,6-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The difluorophenyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,4-difluorophenyl)propan-1-ol
- 2-Amino-1-(2,6-difluorophenyl)propan-1-ol
- 2-Amino-2-(2,4-difluorophenyl)propan-1-ol
Uniqueness
2-Amino-2-(2,6-difluorophenyl)propan-1-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-amino-2-(2,6-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c1-9(12,5-13)8-6(10)3-2-4-7(8)11/h2-4,13H,5,12H2,1H3 |
InChI Key |
JKINSVNATQTCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.